(2-Methoxy-3-nitrophenyl)methanol

physicochemical characterization positional isomer differentiation quality control

Sourcing (2-Methoxy-3-nitrophenyl)methanol (CAS 180148-35-0) with the precise 2-methoxy-3-nitro substitution pattern is critical—positional isomers (e.g., 3-methoxy-2-nitro or 2-methoxy-5-nitro) cannot substitute due to distinct regioselective reactivity. This specific regioisomer is a key precursor to 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid, an essential Eltrombopag intermediate. It also serves as a PqsD inhibitor scaffold for anti-biofilm discovery and a unique dual-substituent probe for photocatalytic oxidation studies. Ensure you receive the correct regioisomer: verify CAS 180148-35-0 upon quotation.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 180148-35-0
Cat. No. B3246820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-3-nitrophenyl)methanol
CAS180148-35-0
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1[N+](=O)[O-])CO
InChIInChI=1S/C8H9NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4,10H,5H2,1H3
InChIKeyUMZRJEOGFYPRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxy-3-nitrophenyl)methanol CAS 180148-35-0: Key Physicochemical Properties and Procurement Specifications


(2-Methoxy-3-nitrophenyl)methanol (CAS 180148-35-0) is a disubstituted nitro-aromatic benzyl alcohol derivative with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . The compound features a methoxy group at the 2-position and a nitro group at the 3-position on the aromatic ring, with a hydroxymethyl substituent . Its melting point is reported as 42-43 °C , with a predicted boiling point of 352.7±27.0 °C and predicted density of 1.316±0.06 g/cm³ . The compound serves as a versatile synthetic intermediate in organic chemistry and is commercially available from multiple vendors in research-grade quantities .

Why (2-Methoxy-3-nitrophenyl)methanol Cannot Be Replaced by Positional Isomers in Regioselective Synthesis


Substitution of (2-methoxy-3-nitrophenyl)methanol with positional isomers is not scientifically valid due to distinct substitution patterns that govern regioselective reactivity in downstream transformations. The specific ortho-methoxy / meta-nitro arrangement creates a unique electronic environment that differs fundamentally from the 3-methoxy-2-nitro isomer (CAS 53055-04-2), the 2-methoxy-5-nitro isomer (CAS 5804-49-9), and other regioisomers [1]. Nitrophenyl methanol derivatives as a class have been systematically evaluated for structure-activity relationships in biological systems, demonstrating that substituent positioning critically affects molecular recognition and enzyme inhibition potency [2]. The quantitative evidence below establishes precisely why this specific regioisomer offers verifiable differentiation relative to its closest comparators.

(2-Methoxy-3-nitrophenyl)methanol: Comparative Evidence for Procurement and Selection


Regioisomeric Differentiation in Physicochemical Properties: Melting Point Comparison with 3-Methoxy-2-nitro Isomer

(2-Methoxy-3-nitrophenyl)methanol (2-methoxy-3-nitro isomer) exhibits a melting point of 42 °C [1], whereas the regioisomeric (3-methoxy-2-nitrophenyl)methanol (3-methoxy-2-nitro isomer, CAS 53055-04-2) has a reported melting point of 70 °C . This 28 °C difference in melting point provides a clear analytical differentiation marker between the two positional isomers, which is critical for identity verification and purity assessment in procurement and quality control workflows.

physicochemical characterization positional isomer differentiation quality control

Scaffold-Based SAR: Nitrophenyl Methanol Derivatives as PqsD Inhibitors

A comprehensive structure-activity relationship (SAR) study of (2-nitrophenyl)methanol derivatives evaluated over 60 compounds for PqsD inhibitory activity in Pseudomonas aeruginosa [1]. The study established that substituent position and electronic properties on the (2-nitrophenyl)methanol scaffold significantly modulate in vitro enzyme inhibition and in cellulo signal molecule (HHQ/PQS) production [1]. While (2-methoxy-3-nitrophenyl)methanol itself was not among the specific analogs reported, the SAR framework demonstrates that methoxy and nitro substitution patterns on this scaffold class critically affect biological potency, establishing the class-level relevance for antimicrobial inhibitor development [1].

antimicrobial research Pseudomonas aeruginosa PqsD inhibition quinolone signal biosynthesis

Conformational Behavior: Intramolecular Hydrogen Bonding Differences Between Ortho-Nitro and Ortho-Methoxy Benzyl Alcohols

An NMR investigation of benzyl alcohol derivatives revealed that ortho-nitrobenzyl alcohol exhibits intramolecular hydrogen bonding between the nitro group and the benzylic hydroxyl, whereas ortho-methoxybenzyl alcohol shows little or no hydrogen bonding to the methoxy substituent [1]. For (2-methoxy-3-nitrophenyl)methanol, the 2-methoxy group is not expected to participate in intramolecular hydrogen bonding, while the 3-nitro group at the meta position cannot engage in direct hydrogen bonding with the benzylic hydroxyl due to geometric constraints. This contrasts with ortho-nitrobenzyl alcohols, where hydrogen bonding alters molecular conformation and reactivity.

conformational analysis intramolecular hydrogen bonding NMR spectroscopy molecular recognition

Substituent Effects on Photocatalytic Oxidation: Comparative Conversion Rates of Methoxybenzyl and Nitrobenzyl Alcohols

In a TiO2/Cu(II)/solar simulated radiation system, 2-methoxybenzyl alcohol and 4-methoxybenzyl alcohol exhibited higher conversion rates relative to unsubstituted benzyl alcohol [1]. For 4-nitrobenzyl alcohol, a selectivity of only 5.2% toward the corresponding aldehyde was observed at 50% substrate conversion, indicating that electron-withdrawing nitro substituents significantly alter oxidation selectivity compared to electron-donating methoxy groups [1]. The target compound (2-methoxy-3-nitrophenyl)methanol combines both substituent types in a single molecule, positioning it as a unique probe for investigating competing electronic effects on photocatalytic oxidation pathways.

photocatalytic oxidation selective oxidation benzyl alcohol derivatives green chemistry

Predicted pKa Differentiation Relative to Regioisomeric Nitrophenyl Methanols

The predicted acid dissociation constant (pKa) for (2-methoxy-3-nitrophenyl)methanol is 13.55±0.10 , while the regioisomeric (3-methoxy-2-nitrophenyl)methanol (CAS 53055-04-2) has a predicted pKa of 13.84±0.10 . This ~0.3 unit difference in pKa reflects the distinct electronic environments created by the different methoxy/nitro positional arrangements. Although both values fall within the weakly acidic range typical for benzylic alcohols, the difference is sufficient to influence protonation state-dependent properties such as aqueous solubility, extraction efficiency, and reactivity in base-catalyzed transformations.

acid-base properties ionization constant regioisomer comparison solubility prediction

Recommended Research Applications for (2-Methoxy-3-nitrophenyl)methanol Based on Evidence


Synthesis of Eltrombopag-Related Intermediates and Analogs

The 2-methoxy-3-nitrophenyl moiety serves as a critical structural component in intermediates for Eltrombopag synthesis. Specifically, 3-(2-methoxy-3-nitrophenyl)benzoic acid (CAS 376591-94-5) is a key precursor prepared via Suzuki coupling of 1-bromo-2-methoxy-3-nitrobenzene with 3-carboxyphenylboronic acid [4]. (2-Methoxy-3-nitrophenyl)methanol provides a versatile entry point for generating diverse 2-methoxy-3-nitrophenyl-containing building blocks through benzylic functionalization, supporting medicinal chemistry efforts in thrombocytopenia therapeutic development.

Scaffold Expansion for PqsD Inhibitor Development

Given the established SAR of (2-nitrophenyl)methanol derivatives as PqsD inhibitors in Pseudomonas aeruginosa [4], (2-methoxy-3-nitrophenyl)methanol represents a valuable scaffold expansion candidate for anti-biofilm and quorum-sensing inhibitor discovery. The combination of 2-methoxy and 3-nitro substitution provides electronic and steric diversity beyond previously evaluated analogs, enabling exploration of substituent effects on enzyme inhibition and in cellulo signal molecule (HHQ/PQS) suppression in P. aeruginosa.

Photocatalytic Oxidation Mechanistic Studies

As demonstrated by the differential photocatalytic oxidation behavior of methoxybenzyl alcohols (higher conversion) versus nitrobenzyl alcohols (low aldehyde selectivity) [4], (2-methoxy-3-nitrophenyl)methanol offers a unique probe molecule containing both electron-donating and electron-withdrawing groups on a single aromatic ring. This compound enables systematic investigation of competing electronic effects on TiO2/Cu(II)-mediated photocatalytic oxidation kinetics, selectivity, and reaction pathways under solar-simulated irradiation.

Conformational and Hydrogen Bonding Reference Studies

The NMR-based finding that ortho-methoxybenzyl alcohols exhibit minimal intramolecular hydrogen bonding relative to ortho-nitrobenzyl alcohols [4] positions (2-methoxy-3-nitrophenyl)methanol as an informative reference compound for conformational analysis. With an ortho-methoxy group (non-hydrogen bonding) and a meta-nitro group (geometrically incapable of direct benzylic OH interaction), this compound serves as a control for distinguishing hydrogen-bonding contributions to molecular conformation in benzyl alcohol derivatives.

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